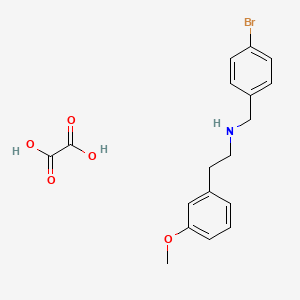![molecular formula C15H16N2O B5142876 N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate](/img/structure/B5142876.png)
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cell malignancy cells. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways involved in B-cell survival and proliferation. This ultimately leads to growth inhibition and apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has also been shown to penetrate the blood-brain barrier, which may make it a potential treatment option for central nervous system lymphoma.
実験室実験の利点と制限
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has several advantages for lab experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has limitations, including its potential for off-target effects and toxicity, as well as the need for further evaluation in clinical trials.
将来の方向性
There are several future directions for the development and evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate. These include:
1. Further evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in preclinical models of B-cell malignancies, including combination therapies with other targeted agents.
2. Clinical evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in patients with B-cell malignancies, including CLL and NHL.
3. Exploration of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate as a treatment option for central nervous system lymphoma.
4. Development of biomarkers to predict response to N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate and monitor treatment efficacy.
5. Investigation of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in other B-cell disorders, such as autoimmune diseases.
In conclusion, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further evaluation in preclinical and clinical studies is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate involves several steps, including the reaction of 3-methyl-4-(4-pyridinyl)benzaldehyde with propanoyl chloride to form N-(3-methyl-4-(4-pyridinyl)phenyl)propanamide. This intermediate is then reacted with trifluoroacetic anhydride to yield N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate trifluoroacetate.
科学的研究の応用
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate inhibits BTK activity and downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancy cells. In vivo studies have demonstrated that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate can inhibit tumor growth and improve survival in mouse models of CLL and NHL.
特性
IUPAC Name |
N-(3-methyl-4-pyridin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-15(18)17-13-4-5-14(11(2)10-13)12-6-8-16-9-7-12/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNBUCBLPCXSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5142820.png)
![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5142824.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B5142831.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)butyl]acetamide](/img/structure/B5142848.png)
![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142858.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)